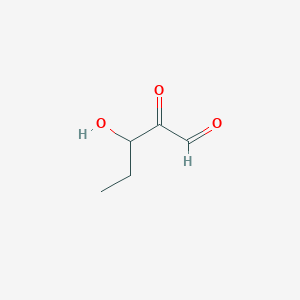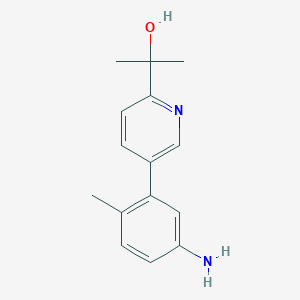![molecular formula C12H9N3O2 B13884756 4-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13884756.png)
4-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile is a chemical compound with the molecular formula C12H9N3O2 It is known for its unique structure, which includes a pyridazinone ring substituted with a hydroxymethyl group and a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde or paraformaldehyde in the presence of a base.
Attachment of the Benzonitrile Moiety: The final step involves the coupling of the pyridazinone derivative with a benzonitrile compound, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and purity. These methods often employ continuous flow reactors, advanced catalysts, and automated systems to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
4-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to formyl or carboxyl groups using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Various nucleophiles (e.g., amines, alcohols) under basic or acidic conditions
Major Products Formed
Oxidation: Formyl or carboxyl derivatives
Reduction: Amino derivatives
Substitution: Functionalized pyridazinone derivatives
Applications De Recherche Scientifique
4-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in oxidative stress, inflammation, and cell signaling. Its hydroxymethyl and nitrile groups play crucial roles in binding to these targets, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[3-(Hydroxymethyl)phenoxy]benzonitrile: Similar structure but with a phenoxy group instead of a pyridazinone ring.
4-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]phenol: Similar structure but with a phenol group instead of a benzonitrile moiety.
Uniqueness
4-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile stands out due to its unique combination of a pyridazinone ring and a benzonitrile moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H9N3O2 |
|---|---|
Poids moléculaire |
227.22 g/mol |
Nom IUPAC |
4-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile |
InChI |
InChI=1S/C12H9N3O2/c13-7-9-1-3-10(4-2-9)15-6-5-12(17)11(8-16)14-15/h1-6,16H,8H2 |
Clé InChI |
RMOPXAPTLWBUTR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)N2C=CC(=O)C(=N2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


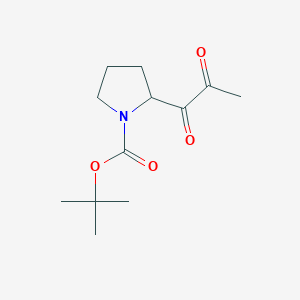

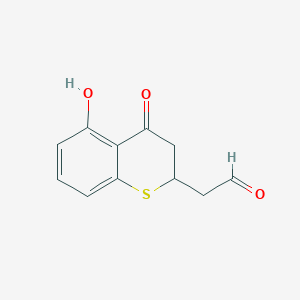
![4-chloro-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13884713.png)
![1-[6-Amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13884718.png)
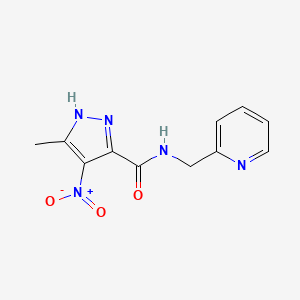
![5-Methoxybenzo[B]thiophene-2-sulfonyl chloride](/img/structure/B13884727.png)


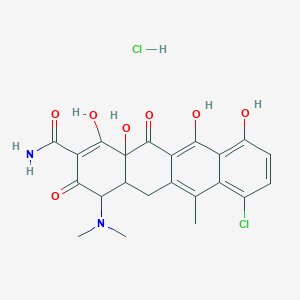
![N-(3,4-dimethoxyphenyl)-6-(1H-indol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13884747.png)
